molecular formula C10H5BrF4 B6312306 4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene CAS No. 1357625-45-6

4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene

Cat. No.: B6312306
CAS No.: 1357625-45-6
M. Wt: 281.04 g/mol
InChI Key: DCIRDVIODCKNGO-UHFFFAOYSA-N
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Description

4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a bromobenzene moiety attached to a tetrafluorocyclobutene ring, making it valuable for applications in materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene typically involves the following steps:

    Formation of Tetrafluorocyclobutene: The tetrafluorocyclobutene ring can be synthesized through a involving a fluorinated precursor.

    Bromination: The bromobenzene moiety is introduced through a bromination reaction, where bromine is added to a benzene ring under controlled conditions.

    Coupling Reaction: The final step involves coupling the tetrafluorocyclobutene ring with the bromobenzene moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. This includes using high-purity reagents, precise temperature control, and efficient purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromobenzene moiety.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene has several scientific research applications:

    Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.

    Pharmaceuticals: The compound serves as a building block for synthesizing pharmaceutical intermediates and active ingredients.

    Organic Synthesis: It is valuable in organic synthesis for constructing complex molecular architectures.

Mechanism of Action

The mechanism of action of 4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene involves its interaction with various molecular targets. The bromobenzene moiety can participate in electrophilic aromatic substitution reactions, while the tetrafluorocyclobutene ring can undergo cycloaddition reactions. These interactions enable the compound to form stable complexes with other molecules, facilitating its use in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,3,3-Tetrafluorocyclobutyl)benzene: Similar structure but lacks the bromine atom.

    4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)chlorobenzene: Similar structure with chlorine instead of bromine.

    4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)iodobenzene: Similar structure with iodine instead of bromine.

Uniqueness

4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene is unique due to the presence of both the tetrafluorocyclobutene ring and the bromobenzene moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.

Properties

IUPAC Name

1-bromo-4-(3,3,4,4-tetrafluorocyclobuten-1-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF4/c11-7-3-1-6(2-4-7)8-5-9(12,13)10(8,14)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIRDVIODCKNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(C2(F)F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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